2-Azido-2-methylpropanoic acid
Overview
Description
2-Azido-2-methylpropanoic acid is an organic compound with the molecular formula C4H7N3O2. It is a derivative of 2-methylpropanoic acid, where the hydrogen atom on the alpha carbon is replaced by an azido group (N3).
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Azido-2-methylpropanoic acid can be synthesized through several methods. One common approach involves the reaction of 2-methylpropanoic acid with sodium azide in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, often at room temperature, and can be facilitated by the use of solvents such as dimethyl sulfoxide or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and controlled production of the compound, minimizing the risk associated with handling azides, which can be highly reactive and potentially explosive .
Chemical Reactions Analysis
Types of Reactions
2-Azido-2-methylpropanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Cycloaddition Reactions: The azido group can undergo 1,3-dipolar cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, dimethyl sulfoxide, acetonitrile.
Cycloaddition: Copper(I) catalysts, terminal alkynes, polar solvents.
Reduction: Lithium aluminum hydride, tetrahydrofuran
Major Products Formed
1,2,3-Triazoles: Formed through cycloaddition reactions with alkynes.
Scientific Research Applications
2-Azido-2-methylpropanoic acid has several applications in scientific research:
Synthetic Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds, including triazoles and tetrazoles.
Material Science: Employed in the development of high-energy materials and polymers due to the energy-rich nature of the azido group.
Pharmaceuticals: Utilized in the synthesis of bioactive molecules, including antiviral and antimicrobial agents.
Chemical Biology: Used in bio-orthogonal chemistry for labeling and imaging studies.
Mechanism of Action
The mechanism of action of 2-azido-2-methylpropanoic acid primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and biologically active. Additionally, the azido group can be reduced to an amine, which can then participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-Methylpropanoic Acid: The parent compound, lacking the azido group.
2-Azidoacetic Acid: Similar structure but with a different carbon backbone.
2-Azidobutanoic Acid: Another azido-substituted carboxylic acid with a longer carbon chain.
Uniqueness
2-Azido-2-methylpropanoic acid is unique due to the presence of the azido group on a tertiary carbon, which imparts distinct reactivity compared to other azido-substituted carboxylic acids. This unique structure allows for specific applications in synthetic chemistry and material science that are not possible with other similar compounds .
Properties
IUPAC Name |
2-azido-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2/c1-4(2,3(8)9)6-7-5/h1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETFKLCZGCAEGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10511814 | |
Record name | 2-Azido-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10511814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2654-97-9 | |
Record name | 2-Azido-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10511814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (alpha)-Azidoisobutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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